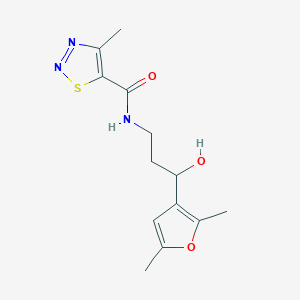
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H17N3O3S and its molecular weight is 295.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1421484-89-0) is a compound of increasing interest due to its potential biological activities. The structural features of this compound suggest it may exhibit a range of pharmacological effects, particularly in the realms of anti-inflammatory and antimicrobial activities. This article will explore the biological activities associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N3O3S, with a molecular weight of 295.36 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1421484-89-0 |
| Molecular Formula | C13H17N3O3S |
| Molecular Weight | 295.36 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anti-inflammatory Activity
Research indicates that derivatives of thiadiazole compounds demonstrate significant anti-inflammatory properties. A study comparing various thiadiazole derivatives showed that some exhibited potent anti-inflammatory effects through mechanisms such as inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways . For instance, compounds similar to this compound were evaluated using the bovine serum albumin denaturation method, which revealed their ability to stabilize proteins and reduce inflammation .
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been extensively studied. Compounds containing the thiadiazole moiety have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, a derivative with a similar structure demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Table: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 32.6 |
| Thiadiazole Derivative B | S. aureus | 62.5 |
| N-(3-(2,5-dimethylfuran-3-yl)... | P. aeruginosa | TBD |
Cytotoxic Activity
In addition to its anti-inflammatory and antimicrobial properties, the compound may exhibit cytotoxic effects against cancer cell lines. Research on related thiadiazole compounds has indicated their potential as anticancer agents through mechanisms such as inducing apoptosis and inhibiting cell proliferation in various cancer models .
Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of a series of thiadiazole derivatives in vitro. The results indicated that these compounds significantly inhibited the production of nitric oxide in macrophages stimulated by lipopolysaccharide (LPS), suggesting a mechanism for their anti-inflammatory action .
Study 2: Antimicrobial Efficacy
In another investigation into the antimicrobial properties of thiadiazole derivatives, researchers utilized agar well diffusion methods to assess activity against resistant bacterial strains. The findings demonstrated that several derivatives exhibited zones of inhibition comparable to established antibiotics like ciprofloxacin and diclofenac sodium .
Propiedades
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-7-6-10(9(3)19-7)11(17)4-5-14-13(18)12-8(2)15-16-20-12/h6,11,17H,4-5H2,1-3H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNGEQQRDKKNGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=C(N=NS2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













